Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

Description

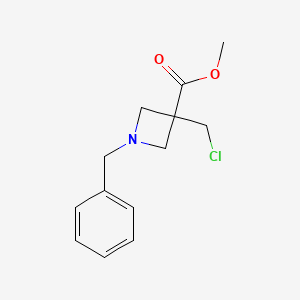

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate (CAS 1017789-41-1) is a small organic molecule with the molecular formula C₁₄H₁₈ClNO₂ (MW: 283.75 g/mol). Its structure comprises a four-membered azetidine ring substituted with a benzyl group at position 1, a chloromethyl group at position 3, and a methyl ester at the carboxylate position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as sphingosine-1-phosphate receptor (S1P1) agonists and antibody-drug conjugates (ADCs) . The chloromethyl group introduces reactivity for further functionalization, while the benzyl group provides steric and electronic modulation .

Properties

IUPAC Name |

methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSVOVZGRLOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935310-40-9 | |

| Record name | methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the alkylation of 1-benzylazetidine-3-carboxylate with chloromethyl reagents under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted azetidines.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or saturated azetidines.

Scientific Research Applications

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a chemical compound with an azetidine ring, which is a four-membered nitrogen-containing heterocycle. It has a molecular formula of C13H16ClNO2 and a molecular weight of approximately 267.75 g/mol.

Scientific Research Applications

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules. Its derivatives may serve as intermediates in the development of pharmaceuticals targeting various diseases due to their possible biological activities.

Unique Features

this compound stands out due to its specific chloromethyl functionality, which may provide unique reactivity compared to its analogs. This feature could facilitate diverse synthetic transformations and lead to novel derivatives with enhanced biological activities.

Structural Information

The structural information for this compound includes :

- Molecular Formula: C13H16ClNO2

- SMILES: COC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl

- InChI: InChI=1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

- InChIKey: QBKSVOVZGRLOSR-UHFFFAOYSA-N

Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 1-benzylazetidine-3-carboxylate | Azetidine | Lacks chloromethyl group; may have different reactivity |

| 1-benzyl-3-(bromomethyl)azetidine-3-carboxylic acid | Azetidine | Contains bromine instead of chlorine; different reactivity profile |

| Ethyl 1-benzyl-2-methylazetidine-3-carboxylate | Azetidine | Methyl substitution at position 2 alters properties |

Mechanism of Action

The mechanism by which Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity/Solubility |

|---|---|---|---|---|---|

| Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | Azetidine | Benzyl, chloromethyl, methyl ester | 283.75 | ADCs, S1P1 agonists | High (chloromethyl alkylation) |

| Methyl 1-[6-chloro-4-isopropyl-naphthyridinyl]azetidine-3-carboxylate | Azetidine | Naphthyridine, isopropyl | 335.83 | Kinase inhibitors | Moderate (aromatic stacking) |

| Ammonium 3-methyl-1-(4-methylbenzyl)azetidine-3-carboxylate | Azetidine | 4-Methylbenzyl, carboxylate salt | 238.29 | Catalysis, ionic liquids | High aqueous solubility |

| 1-Benzyl-3-(chloromethyl)piperidine HCl | Piperidine | Benzyl, chloromethyl | 223.74 | Alkylation intermediates | Flexible, moderate stability |

| Compound 20b (S1P1 agonist) | Azetidine | 4-(5-(2-Bromophenyl)-dihydroisoxazolyl) | 477.20 | Multiple sclerosis therapy | High lipophilicity (logP ~4.5) |

Research Findings and Implications

- Reactivity : The chloromethyl group in the target compound enables facile alkylation, critical for ADC payload attachment . However, its inherent instability in aqueous conditions necessitates careful handling, akin to chloromethyl methyl ether’s hazards .

- Biological Activity : Azetidine derivatives with electron-withdrawing substituents (e.g., naphthyridine) show enhanced target binding over benzyl analogues, but benzyl groups balance steric effects and synthetic accessibility .

- Safety : While the target compound’s chloromethyl group poses fewer risks than free chloromethyl ethers, proper storage (cool, dry, inert atmosphere) is essential to prevent decomposition .

Biological Activity

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a synthetic compound that belongs to the azetidine family, characterized by its unique structural features, including a chloromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

- Chemical Formula : C13H16ClNO2

- Molecular Weight : Approximately 253.73 g/mol

- Structure : The presence of a chloromethyl group enhances its reactivity, making it a valuable precursor for further chemical modifications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

-

Cytotoxicity Studies :

- In vitro assays revealed that the compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and colon (HCT-116) cancer cells.

- Flow cytometry analysis showed that treatment with the compound led to increased caspase-3/7 activity, suggesting activation of apoptotic pathways.

- Comparative Analysis :

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 4.5 | MCF-7 |

| Doxorubicin | 5.0 | MCF-7 |

| Prodigiosin | 1.93 | MCF-7 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary evaluations indicate that it possesses activity against various bacterial strains:

- Mechanism : The chloromethyl group may play a crucial role in enhancing the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

- Inhibition Studies : The compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Breast Cancer Cells :

- Antimicrobial Efficacy Against Staphylococcus aureus :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.